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molecular formula C8H12O3 B3052423 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 41248-20-8

2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B3052423
M. Wt: 156.18 g/mol
InChI Key: NLJMUWHNMKOGBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05498799

Procedure details

An optically active 5-methylenedioxolan-4-one derivative is subjected to Diels-Alder reaction with cyclopentadiene, and the resulting Diels-Alder reaction product is hydrolyzed to convert it into an optically active 2-hydroxynorbornene-2-carboxylic acid, which is then subjected to catalytic hydrogenation to form an optically active 2-hydroxynorbornane-2-carboxylic acid. The hydroxycarboxylic acid is subjected to oxidative decarboxylation to obtain an optically active 2-norbornanone.
Name
5-methylenedioxolan-4-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-hydroxynorbornene-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C=C1OCOC1=O.C1CC=CC=1.[OH:13][C:14]1([C:21]([OH:23])=[O:22])[CH2:19][CH:18]2[CH2:20][C:15]1=[CH:16][CH2:17]2>>[OH:13][C:14]1([C:21]([OH:23])=[O:22])[CH2:19][CH:18]2[CH2:20][CH:15]1[CH2:16][CH2:17]2

Inputs

Step One
Name
5-methylenedioxolan-4-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C1C(OCO1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC1
Step Three
Name
2-hydroxynorbornene-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1(C2=CCC(C1)C2)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting Diels-Alder reaction product

Outcomes

Product
Name
Type
product
Smiles
OC1(C2CCC(C1)C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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